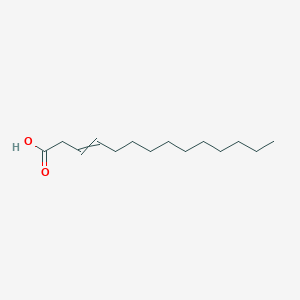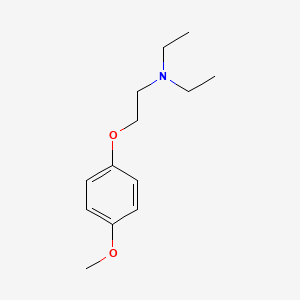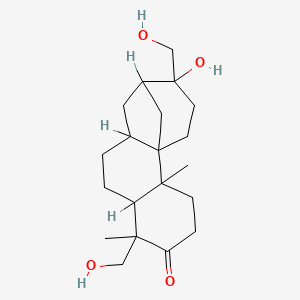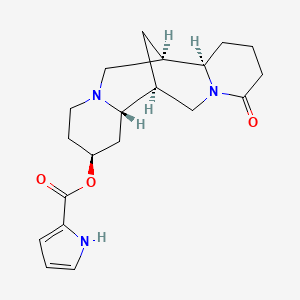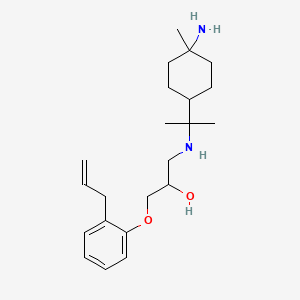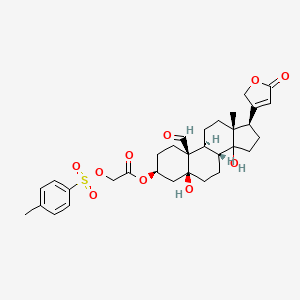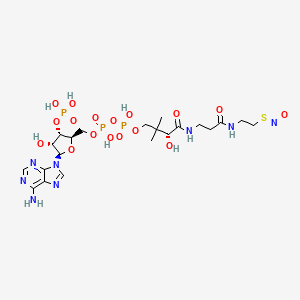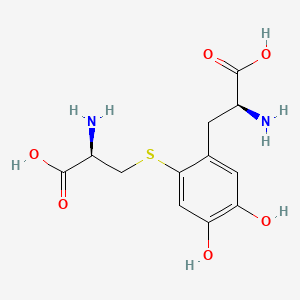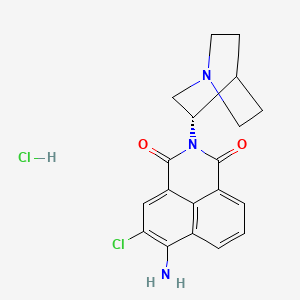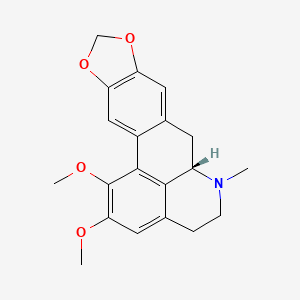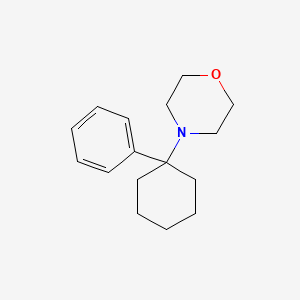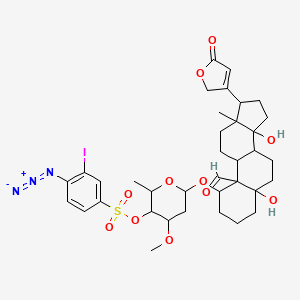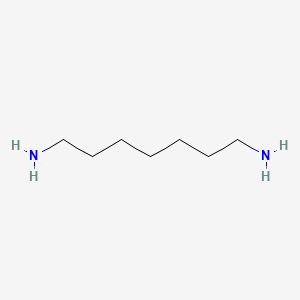
1,7-Diaminoheptane
描述
1,7-Diaminoheptane, also known as 1,7-Heptanediamine, is an organic compound with the molecular formula NH2(CH2)7NH2. It is a linear aliphatic diamine with two amino groups attached to a seven-carbon alkane chain. This compound is a colorless liquid with a weak amine odor and is used in various chemical and industrial applications .
作用机制
Target of Action
1,7-Diaminoheptane, also known as Heptane-1,7-diamine, primarily targets deoxyhypusine synthase (DHS) . DHS is an enzyme that catalyzes the post-translational modification of the eukaryotic initiation factor 5A (eIF5A), a process known as hypusination .
Mode of Action
This compound acts as a competitive and reversible inhibitor of DHS . It binds to the active site of DHS, preventing the enzyme from interacting with its natural substrate, spermidine . This inhibition blocks the hypusination of eIF5A, a critical step in protein synthesis .
Biochemical Pathways
The inhibition of DHS by this compound affects the hypusination pathway, which is essential for the activity of eIF5A . eIF5A plays a key role in the elongation of polypeptide chains during protein synthesis . By inhibiting the hypusination of eIF5A, this compound disrupts protein synthesis .
Result of Action
The inhibition of DHS by this compound results in the disruption of protein synthesis, as the hypusination of eIF5A is a critical step in this process . This disruption can lead to various cellular effects, including the induction of autophagy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability
生化分析
Biochemical Properties
1,7-Diaminoheptane plays a significant role in biochemical reactions, particularly in the synthesis of polyamines. It interacts with enzymes such as deoxyhypusine synthase, which catalyzes the first step in the hypusination of eukaryotic initiation factor 5A (eIF5A). This interaction is crucial for the post-translational modification of eIF5A, which is essential for cell proliferation and differentiation . Additionally, this compound is involved in the synthesis of novel hydrogels for biomedical applications, enhancing cell growth and targeted drug release .
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the formation of hypusine in eIF5A, leading to cytostasis in endothelial cells . This compound also exhibits protective effects against apoptotic death induced by serum starvation in human umbilical vein endothelial cells (HUVEC) . Furthermore, this compound affects cell signaling pathways and gene expression, contributing to its role in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with deoxyhypusine synthase, inhibiting its activity and preventing the hypusination of eIF5A . This inhibition disrupts the normal function of eIF5A, leading to altered gene expression and cellular processes. Additionally, this compound has been shown to enhance the therapeutic efficacy of certain drugs by inhibiting the activation of eIF5A2 and preventing the epithelial-mesenchymal transition in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term in vitro and in vivo studies . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively inhibit deoxyhypusine synthase activity . At higher doses, this compound may cause adverse effects, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine pathway. It serves as a substrate for deoxyhypusine synthase, leading to the formation of hypusine in eIF5A . This modification is crucial for the proper functioning of eIF5A in cellular processes. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is essential for its biological activity and effectiveness in various applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with deoxyhypusine synthase and other biomolecules . This localization is critical for its role in inhibiting hypusine formation and affecting cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1,7-Diaminoheptane can be synthesized through several methods, including:
Hydrogenation of Adiponitrile: This method involves the catalytic hydrogenation of adiponitrile (NC(CH2)4CN) in the presence of a suitable catalyst such as Raney nickel or cobalt. The reaction is typically carried out under high pressure and temperature conditions to yield this compound.
Reductive Amination: Another method involves the reductive amination of heptanedione with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using the hydrogenation of adiponitrile. This process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
1,7-Diaminoheptane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, imines, or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution Reagents: Acyl chlorides, aldehydes, or ketones.
Major Products Formed
Oxidation: Formation of nitroheptane or heptanenitrile.
Reduction: Formation of heptane or heptanamine derivatives.
Substitution: Formation of heptanediamide or heptanimine derivatives.
科学研究应用
1,7-Diaminoheptane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of polymers, resins, and other complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and other industrial materials.
相似化合物的比较
1,7-Diaminoheptane can be compared with other linear aliphatic diamines, such as:
1,6-Diaminohexane: A six-carbon diamine with similar chemical properties but shorter chain length.
1,8-Diaminooctane: An eight-carbon diamine with a longer chain length and slightly different reactivity.
1,10-Diaminodecane: A ten-carbon diamine with a longer chain length and different physical properties.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it suitable for various applications where other diamines may not be as effective .
属性
IUPAC Name |
heptane-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKHLMYTZNYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214848 | |
| Record name | 1,7-Diaminoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-19-5 | |
| Record name | 1,7-Heptanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diaminoheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Heptanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Diaminoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTAMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3011L9B20C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



